5-Hydroxy-N-methyl-2-(methylamino)benzamide
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Overview
Description
5-Hydroxy-N-methyl-2-(methylamino)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N-methyl-2-(methylamino)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated benzamides.
Scientific Research Applications
5-Hydroxy-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
5-Hydroxy-N-methyl-2-(methylamino)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methylamino groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-hydroxy-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-8-4-3-6(12)5-7(8)9(13)11-2/h3-5,10,12H,1-2H3,(H,11,13) |
InChI Key |
BOJOJVPNQMCMQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
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